2-(3,4-dimethoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
This compound belongs to the class of N-substituted 2-arylacetamides, characterized by a central acetamide bridge linking a substituted phenyl group to a heterocyclic thieno[3,4-c]pyrazol moiety. The 3,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may enhance solubility and influence electronic interactions.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-4-7-16(8-5-14)25-22(17-12-29-13-18(17)24-25)23-21(26)11-15-6-9-19(27-2)20(10-15)28-3/h4-10H,11-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHADUZVETWPWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a member of the thienopyrazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula: C₁₈H₁₈N₂O₂S
- Key Functional Groups:
- Thieno[3,4-c]pyrazole moiety
- Dimethoxyphenyl group
- Acetamide linkage
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrazole derivatives. For instance, compounds similar to this one have demonstrated significant inhibitory effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study: A related thienopyrazole compound showed an IC₅₀ value of 49.85 µM against A549 lung cancer cells, indicating moderate cytotoxicity and potential as a lead compound for further development in cancer therapy .
Anti-inflammatory Effects
Thienopyrazole derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory pathways. These compounds have been shown to reduce the production of pro-inflammatory cytokines and modulate immune responses.
- Research Findings: In a study assessing new thieno[2,3-c]pyrazole compounds, significant reductions in inflammatory markers were observed in animal models subjected to induced inflammation .
Antioxidant Activity
The antioxidant capacity of thienopyrazoles is another critical area of research. These compounds can scavenge free radicals and protect cells from oxidative stress.
- Experimental Results: Thienopyrazole derivatives were evaluated for their protective effects against oxidative damage in erythrocytes exposed to toxins. The results indicated a marked decrease in erythrocyte malformations when treated with these compounds compared to controls .
The biological activities of the compound are attributed to several mechanisms:
- Inhibition of Key Enzymes: Some thienopyrazoles act as inhibitors of enzymes involved in cancer progression and inflammation (e.g., Aurora kinases).
- Modulation of Signaling Pathways: These compounds can influence signaling pathways related to cell survival and apoptosis.
- Free Radical Scavenging: The presence of specific functional groups allows these molecules to effectively neutralize free radicals.
Table 1: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Effects on Aryl Groups
The target compound’s 3,4-dimethoxyphenyl group distinguishes it from analogues with electron-withdrawing substituents (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, ).
Table 1: Substituent Comparison
Heterocyclic Moieties and Conformational Flexibility
The thieno[3,4-c]pyrazol ring in the target compound is a fused bicyclic system, contrasting with simpler monocyclic heterocycles like thiazole ( ). For example, the dihydro-2H-thieno[3,4-c]pyrazol group in introduces partial saturation, which may modulate solubility and steric bulk compared to fully aromatic systems.
Table 2: Heterocycle Comparison
Preparation Methods
Cyclocondensation of Thiosemicarbazides with α-Haloketones
The thieno-pyrazole scaffold is constructed using a modified procedure from El-Sayed et al.:
- Reactants : 2-(p-Tolyl)hydrazinecarbothioamide (1.0 eq) and 3-chloro-2,4-pentanedione (1.1 eq).
- Conditions : Reflux in dioxane with triethylamine (0.5 eq, 4 h).
- Workup : Precipitation in ethanol yields 2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine (Intermediate A ) as a yellow solid (82% yield).
Mechanistic Insight : The reaction proceeds via nucleophilic substitution at the α-haloketone, followed by cyclization and aromatization. The thiazole ring forms through sulfur participation, as confirmed by IR (C═N at 1601 cm⁻¹) and ¹H NMR (thiazole H-5 at δ 7.45 ppm).
Alternative Routes Using Ethyl 2-Chloro-3-Oxobutanoate
Patent data suggests substituting 3-chloro-2,4-pentanedione with ethyl 2-chloro-3-oxobutanoate for improved solubility:
- Reactants : 2-(p-Tolyl)hydrazinecarbothioamide (1.0 eq) and ethyl 2-chloro-3-oxobutanoate (1.2 eq).
- Conditions : THF, triethylamine (1.5 eq), 65°C, 6 h.
- Yield : 78% after crystallization (ethanol/dioxane).
Amide Bond Formation Strategies
Mixed Anhydride Method (Schotten-Baumann Reaction)
Adapting EP0035228A1, the acetamide group is introduced via mixed anhydride intermediates:
- Activation : 2-(3,4-Dimethoxyphenyl)acetic acid (1.0 eq) reacts with isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.2 eq) in THF at 0°C.
- Coupling : Intermediate A (1.0 eq) is added, stirred at 25°C for 12 h.
- Yield : 87% after silica gel chromatography (ethyl acetate/hexane).
Advantages : Minimal racemization, scalable to industrial production.
Carbodiimide-Mediated Coupling
For lab-scale synthesis, EDCl/HOBt activation is preferred:
- Reactants : 2-(3,4-Dimethoxyphenyl)acetic acid (1.0 eq), EDCl (1.2 eq), HOBt (1.2 eq).
- Conditions : DCM, 0°C → 25°C, 24 h.
- Yield : 83% after recrystallization (ethanol).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18, MeCN/H₂O 70:30): 99.2% purity (retention time: 8.7 min).
Optimization and Troubleshooting
Solvent Effects on Cyclization
| Solvent | Temp (°C) | Yield (%) |
|---|---|---|
| Dioxane | 80 | 82 |
| THF | 65 | 78 |
| DMF | 100 | 68 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
